2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane
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Overview
Description
2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane is a compound that features a bicyclo[2.2.2]octane structure fused with an oxirane ring. This unique structure imparts interesting chemical properties, making it a subject of study in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclo[2.2.2]octane core, and subsequent functionalization introduces the oxirane ring. Key steps include:
Diels-Alder Reaction: This cycloaddition reaction forms the bicyclo[2.2.2]octane core.
Ring-Closing Metathesis: This step introduces the oxirane ring, completing the synthesis
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring.
Major Products
Oxidation: Products include diols and other oxygenated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the former oxirane ring.
Scientific Research Applications
2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or a drug delivery vehicle.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane involves its interaction with molecular targets through its oxirane ring. The oxirane ring is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The bicyclo[2.2.2]octane core provides structural rigidity, influencing the compound’s overall reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core but differ in functional groups.
Oxirane derivatives: Compounds with an oxirane ring but different core structures.
Uniqueness
2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane is unique due to the combination of the bicyclo[2.2.2]octane core and the oxirane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.2]octanyl)-2-methyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(7-12-11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKFIBFTDLPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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